molecular formula C36H51N3O10 B1665832 [(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate CAS No. 509-16-0

[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate

Cat. No.: B1665832
CAS No.: 509-16-0
M. Wt: 685.8 g/mol
InChI Key: ZBALYAJAWGGUCX-ZFRYXLBRSA-N
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Description

Avadharidine is a biochemical.

Scientific Research Applications

Synthesis and Characterization

The compound [(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate has been the subject of various synthetic and characterization studies. For example, research has focused on the synthesis of novel conformationally locked carbocyclic nucleosides derived from related bicyclic compounds, highlighting the potential for creating new nucleoside analogues (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).

Bioactive Derivatives

Research into derivatives of the compound has led to the discovery of bioactive substances. For example, the creation of new bioactive azaartemisinin derivatives, lacking the peroxide functionality, has shown potential for antimalarial and cytotoxic activities against specific cancer cells (Al-Oqail, Galal, Ahmad, Al-Fishawi, & El-Feraly, 2003).

Optical Nonlinear Properties

Schiff base compounds derived from ethyl-4-amino benzoate, closely related to the compound , have been synthesized and studied for their optical nonlinear properties. These findings are significant for the field of optical limiter applications (Abdullmajed, Sultan, Al-Asadi, Hassan, Ali, & Emshary, 2021).

Asymmetric Synthesis and DNA Intercalation

The compound's derivatives have been used in asymmetric synthesis and for studying DNA intercalation. For instance, derivatives like (-)-6-[[(Aminoalkyl)oxy]methyl]-4-demethoxy-6,7- dideoxydaunomycinones have been synthesized and evaluated for their intercalation with DNA, an important aspect in understanding drug-DNA interactions (Diénès & Vogel, 1996).

Antifolate Properties

Synthesis and study of 9-alkyl-10-deazaminopterins, analogues of the compound, have demonstrated significant antifolate properties. These findings are crucial in the development of new therapeutic agents for cancer treatment (Degraw, Christie, Kisliuk, Gaumont, & Sirotnak, 1990).

Properties

CAS No.

509-16-0

Molecular Formula

C36H51N3O10

Molecular Weight

685.8 g/mol

IUPAC Name

[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate

InChI

InChI=1S/C36H51N3O10/c1-6-39-17-33(18-49-31(42)19-9-7-8-10-22(19)38-26(41)12-11-25(37)40)14-13-24(46-3)35-21-15-20-23(45-2)16-34(43,27(21)28(20)47-4)36(44,32(35)39)30(48-5)29(33)35/h7-10,20-21,23-24,27-30,32,43-44H,6,11-18H2,1-5H3,(H2,37,40)(H,38,41)/t20-,21-,23+,24-,27-,28+,29-,30+,32?,33+,34-,35+,36-/m1/s1

InChI Key

ZBALYAJAWGGUCX-ZFRYXLBRSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)CCC(=O)N

SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)CCC(=O)N

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)CCC(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Avadharidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate
Reactant of Route 3
Reactant of Route 3
[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate
Reactant of Route 4
Reactant of Route 4
[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate
Reactant of Route 5
[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate
Reactant of Route 6
[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate

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